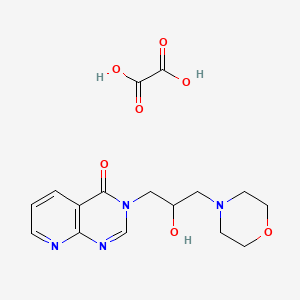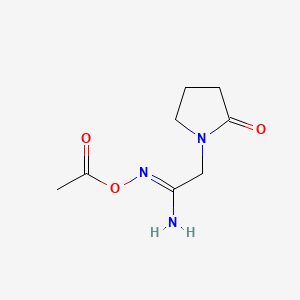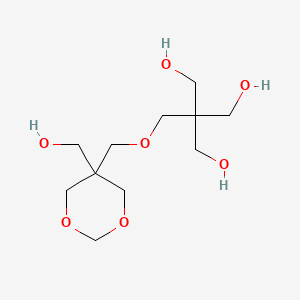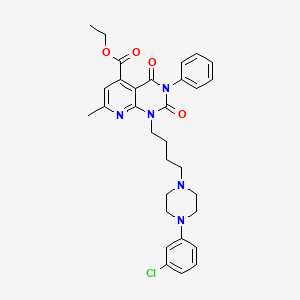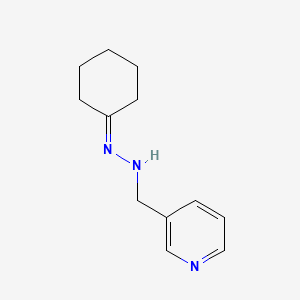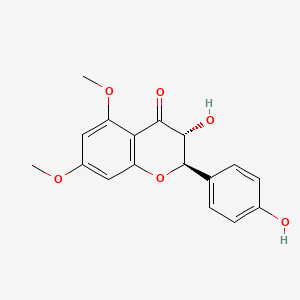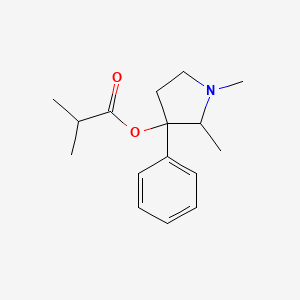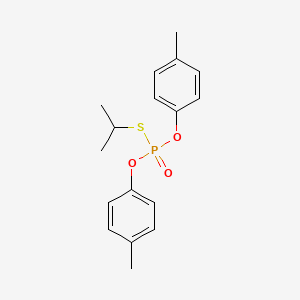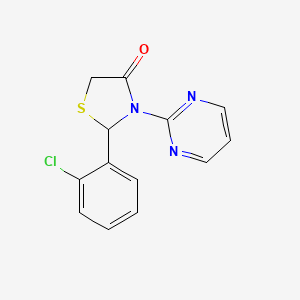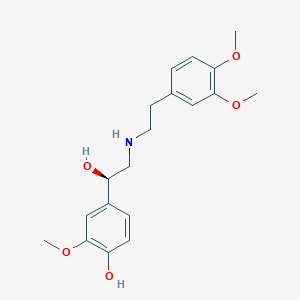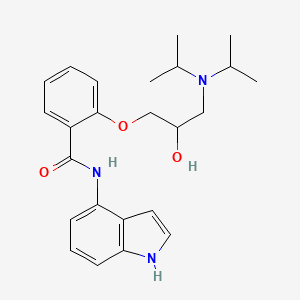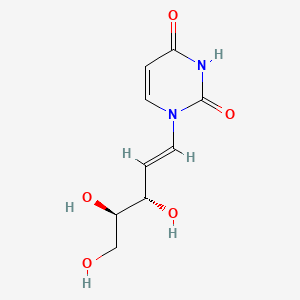
(E)-1-(3(S),4(R),5-Trihydroxypent-1-en-1-yl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil is a complex organic compound that features a uracil base attached to a pentenyl chain with three hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil and a suitable pentenyl precursor.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents may include bases, acids, and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield a saturated pentenyl chain.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4,5-Trihydroxypentyl)uracil: Similar structure but lacks the double bond in the pentenyl chain.
1-(3,4-Dihydroxypentyl)uracil: Similar structure but has fewer hydroxyl groups.
Uniqueness
(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil is unique due to the presence of both the double bond and the three hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
127492-36-8 |
|---|---|
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-5-7(14)6(13)1-3-11-4-2-8(15)10-9(11)16/h1-4,6-7,12-14H,5H2,(H,10,15,16)/b3-1+/t6-,7+/m0/s1 |
Clé InChI |
BLUCVFFICDEGFV-YPIXSHMWSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)/C=C/[C@@H]([C@@H](CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C=CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


